Ethyl ethyl(hydroxymethyl)phosphinate
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Overview
Description
Ethyl ethyl(hydroxymethyl)phosphinate is an organophosphorus compound characterized by the presence of both ethyl and hydroxymethyl groups attached to a phosphinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl ethyl(hydroxymethyl)phosphinate typically involves the reaction of ethyl phosphinate with formaldehyde under basic conditions. The reaction proceeds as follows: [ \text{Ethyl phosphinate} + \text{Formaldehyde} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl ethyl(hydroxymethyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphinate group to phosphine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates depending on the substituent introduced.
Scientific Research Applications
Ethyl ethyl(hydroxymethyl)phosphinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl ethyl(hydroxymethyl)phosphinate involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. The compound’s effects on metabolic pathways are mediated through its interaction with key enzymes and regulatory proteins.
Comparison with Similar Compounds
Ethyl ethyl(hydroxymethyl)phosphinate can be compared with other similar compounds, such as:
Ethyl phosphinate: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
Methyl methyl(hydroxymethyl)phosphinate: Similar structure but with methyl groups instead of ethyl groups, leading to variations in chemical properties and uses.
Uniqueness: The presence of both ethyl and hydroxymethyl groups in this compound imparts unique chemical properties, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
5856-95-1 |
---|---|
Molecular Formula |
C5H13O3P |
Molecular Weight |
152.13 g/mol |
IUPAC Name |
[ethoxy(ethyl)phosphoryl]methanol |
InChI |
InChI=1S/C5H13O3P/c1-3-8-9(7,4-2)5-6/h6H,3-5H2,1-2H3 |
InChI Key |
GHWUPMORVBIQSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC)CO |
Origin of Product |
United States |
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